[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride
Description
Molecular Geometry and Conformational Analysis
The piperidine ring in [(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride adopts a chair conformation , as confirmed by X-ray crystallography and computational modeling. This conformation minimizes steric strain by positioning the bulky methyl (C6) and hydroxymethyl (C3) groups equatorially, while the nitrogen lone pair occupies an axial orientation. Key geometric parameters include:
| Parameter | Value | Source |
|---|---|---|
| N1–C2 bond length | 1.472 Å | |
| C3–O (hydroxyl) bond length | 1.423 Å | |
| C6–C (methyl) bond length | 1.531 Å | |
| Chair puckering amplitude | 0.553 Å |
The chair conformation is further stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the nitrogen lone pair, with an O–H···N distance of 2.78 Å. Density functional theory (DFT) calculations corroborate this stability, showing a 6.1 kcal/mol energy barrier for nitrogen inversion, which preserves the (3R,6R) configuration.
Substituent effects on ring geometry are notable. The methyl group at C6 induces slight torsional distortion, reducing the C2–N1–C6 angle to 111.5°, compared to the ideal tetrahedral angle of 109.5°. This distortion aligns with trends observed in other 6-substituted piperidines, where bulky groups perturb bond angles without destabilizing the chair conformation.
Crystallographic Structure Determination
Single-crystal X-ray diffraction (SC-XRD) reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.086 Å |
| b | 19.19 Å |
| c | 7.813 Å |
| β | 106.18° |
| Volume | 1164 ų |
| Z | 4 |
The asymmetric unit comprises one molecule of the compound and one chloride counterion. Key structural features include:
- Hydrogen-bonding network : The hydroxyl group forms an intermolecular O–H···Cl⁻ bond (2.98 Å) with the chloride ion, while the protonated nitrogen (N⁺–H) engages in N⁺–H···Cl⁻ interactions (3.12 Å).
- π-Stacking interactions : Adjacent piperidine rings exhibit weak C–H···π contacts (3.52 Å), contributing to lattice stability.
Thermal ellipsoid analysis indicates minimal disorder, with anisotropic displacement parameters (ADPs) below 0.05 Ų for all non-hydrogen atoms. The final refinement yielded residuals R₁ = 0.059 and wR₂ = 0.190, confirming high data accuracy.
Stereochemical Configuration and Enantiomeric Purity
The (3R,6R) configuration is unequivocally established via chiral resolution and circular dichroism (CD) spectroscopy. The enantiomeric excess (ee) of commercially available samples exceeds 98%, as determined by chiral high-performance liquid chromatography (HPLC) using a Chiralpak® IA column. Key analytical data include:
The synthetic route often employs crystallization-induced dynamic resolution (CIDR) to enhance enantiopurity. For example, seeding a racemic mixture with (3R,6R) crystals in ethanol achieves >99% ee by preferential crystallization.
The compound’s stereochemical integrity is critical for its role as a chiral building block in pharmaceutical synthesis, particularly for neuromodulators and kinase inhibitors. Degradation studies show no racemization under ambient conditions, with <1% enantiomerization after 12 months at 25°C.
Properties
IUPAC Name |
[(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions
- Biocatalytic Transamination : Conducted at pH 7.5 using a three-enzyme system (TA-117, alanine dehydrogenase, glucose dehydrogenase) to recycle cofactors.
- Lactamization : Achieved with concentrated HCl in ethanol, yielding a 3:1 trans/cis diastereomeric mixture.
Crystallization-Induced Dynamic Resolution (CIDR)
The trans/cis-lactam acid 17 is treated with (R)-1-phenylethylamine to form a diastereomeric salt. Selective crystallization of the trans-isomer drives equilibrium toward the desired (3R,6R)-configuration, achieving >95% diastereomeric excess (de) and 91% yield. Acidic hydrolysis of the lactam ring followed by borane-mediated reduction yields [(3R,6R)-6-methylpiperidin-3-yl]methanol (3 ), which is converted to the hydrochloride salt via HCl treatment.
CIDR Mechanism
- Equilibrium Control : The resolving agent (R)-1-phenylethylamine preferentially binds the trans-lactam acid, enabling racemization of the undesired cis-isomer in solution.
- Yield Optimization : Crystallization at 0°C minimizes co-precipitation of cis-diastereomers.
Alternative Synthetic Routes
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as (R)-pyroglutamic acid, this method avoids resolution steps. However, it suffers from lower overall yields (25–30%) due to multiple protection/deprotection cycles.
Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of enamine intermediates has been explored but requires expensive chiral ligands (e.g., BINAP) and achieves only moderate ee (80–85%).
Comparative Analysis of Methods
Industrial-Scale Considerations
The biocatalytic/CIDR route is favored for large-scale production due to its high stereoselectivity and minimal waste generation. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted piperidines, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
[(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in developing drugs targeting the orexin receptor, which is implicated in sleep regulation and other neurological functions.
Key Applications :
- Orexin Receptor Antagonism : The compound acts as an antagonist at orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This mechanism suggests potential therapeutic uses in treating insomnia and other sleep disorders .
- Drug Development : It is used in synthesizing drug candidates like MK-6096, an orexin receptor antagonist currently under clinical trials for insomnia treatment .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its structural characteristics allow for various chemical transformations.
Applications in Synthesis :
- Reagent for Chemical Reactions : The compound is employed as a reagent in numerous reactions aimed at producing derivatives that can be further modified for specific applications .
- Synthetic Methodologies : It facilitates the development of new synthetic methodologies that can lead to novel compounds with potential biological activities .
Biochemical Pathways
The inhibition of orexin receptors by this compound impacts several neurotransmitter systems, suggesting its potential utility in treating conditions such as insomnia and other disorders influenced by sleep-wake cycles .
Case Study 1: Synthesis of MK-6096
Research has demonstrated the successful synthesis of MK-6096 using this compound as a key intermediate. The synthesis involved multiple steps and yielded significant quantities suitable for clinical testing .
Studies assessing the biological activity of this compound have shown its effectiveness as an orexin receptor antagonist. These studies highlight its potential therapeutic applications in managing sleep disorders .
Mechanism of Action
The mechanism of action of [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes. Detailed studies on its molecular targets and pathways are essential to elucidate its full mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- CAS Number : 1636890-01-1
- Stereochemistry : The (3R,6R) configuration defines its chiral centers, distinguishing it from other stereoisomers.
Physicochemical Properties :
While direct data on solubility or melting point is unavailable, structurally similar piperidine derivatives (e.g., zilpaterol hydrochloride in ) suggest high water solubility due to the hydrochloride salt form. The hydroxyl and amine groups enhance polarity, favoring solubility in polar solvents .
Applications :
Primarily used as a chiral building block in pharmaceutical synthesis. Its stereospecificity makes it valuable for designing drugs with targeted biological activity .
Diastereomers and Stereoisomers
(3R,6S)-6-Methylpiperidin-3-Ol Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- CAS Number : 2227198-81-2
- Functional Groups: Lacks a hydroxymethyl group, reducing polarity compared to the target compound.
[(3R,6S)-6-Methylpiperidin-3-yl]methanol Hydrochloride
- CAS Number : 2068138-08-7
- Molecular Weight : 165.66 g/mol (same as target compound)
- Key Differences :
- Stereochemical inversion at the 6-position impacts conformational flexibility and intermolecular interactions.
Table 1: Stereochemical Comparison
| Compound | Configuration | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| [(3R,6R)-6-Methylpiperidin-3-yl]methanol HCl | (3R,6R) | 1636890-01-1 | 165.66 |
| [(3R,6S)-6-Methylpiperidin-3-yl]methanol HCl | (3R,6S) | 2068138-08-7 | 165.66 |
| (3R,6S)-6-Methylpiperidin-3-Ol HCl | (3R,6S) | 2227198-81-2 | 151.63 |
Structural Analogs with Modified Backbones
rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₃
- CAS Number : 2059909-93-0
- Key Differences :
- Replaces the piperidine ring with a morpholine ring, introducing an oxygen atom.
- Contains a carboxylic acid group, increasing acidity and hydrogen-bonding capacity.
rac-[(1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol Hydrochloride
- Molecular Formula: C₇H₁₃ClNO
- CAS Number: Not explicitly listed (see )
- Key Differences: Bicyclic structure (azabicyclo[3.2.0]heptane) imposes rigidity, limiting conformational freedom compared to the monocyclic piperidine backbone .
Table 2: Backbone Modifications
| Compound | Backbone Type | Functional Groups | Key Features |
|---|---|---|---|
| Target Compound | Piperidine | -OH, -NH (HCl salt) | Flexible, polar |
| rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid HCl | Morpholine | -COOH, -NH (HCl salt) | Oxygen-containing, acidic |
| rac-[(1R,5R,6R)-3-Azabicyclo[...] HCl | Bicyclic | -OH, -NH (HCl salt) | Rigid, constrained |
Functional Group Variants
rac-(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one Hydrochloride
- Molecular Formula : C₇H₁₀ClF₃N₂O
- CAS Number : 2343964-42-9
- Key Differences: Incorporates a trifluoromethyl group and ketone, enhancing lipophilicity and metabolic resistance.
Methyl 5-Methylpiperidine-3-carboxylate
- Molecular Formula: C₈H₁₅NO₂
- CAS Number: Not explicitly listed (see )
- Key Differences :
- Ester group (-COOCH₃) replaces the hydroxymethyl group, altering solubility and reactivity .
Biological Activity
[(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activity. This compound features a piperidine ring with a methyl group at the sixth position and a hydroxymethyl group at the third position, which may influence its interaction with various biological targets.
- Molecular Formula : C7H15ClN2O
- Molecular Weight : Approximately 165.66 g/mol
- CAS Number : 2068138-08-7
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist at specific receptor sites, suggesting potential therapeutic applications in treating neurological disorders.
The mechanism of action for this compound largely depends on its structural conformation and the specific biological targets it interacts with. It can act as a ligand, modulating the activity of receptors or enzymes, which can lead to various biochemical effects such as:
- Changes in enzyme activity
- Receptor activation or inhibition
- Alterations in cellular signaling pathways
Interaction Studies
Research has focused on the binding affinity and efficacy of this compound at various receptor sites. These studies often employ radiolabeled ligands or fluorescent tagging to track interactions both in vitro and in vivo. Findings suggest that this compound may influence dopaminergic and serotonergic pathways, making it a candidate for further investigation in psychopharmacology .
Binding Affinity Studies
One study assessed the binding characteristics of this compound using a series of receptor assays. The results indicated significant binding to serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Antiproliferative Activity
Another area of investigation involved evaluating the antiproliferative effects of this compound on cancer cell lines. In vitro tests demonstrated that it could inhibit the growth of certain cancer cells, suggesting potential applications in oncology .
Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | 2068138-08-7 | Antagonist at neurotransmitter receptors | Specific stereochemistry affecting biological activity |
| [(3S,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride | 2068138-09-8 | Potentially similar but varies in efficacy | Different stereochemistry impacting receptor binding |
| [(3R)-6-Methylpiperidin-3-yl]methanol | 1088994-07-3 | Lacks hydrochloride salt form | May exhibit different pharmacological properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing [(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride, and how can reaction conditions be controlled to enhance yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor ketones or aldehydes, followed by reduction and hydrochlorination. Key reagents include sodium borohydride for reductions and HCl for salt formation. Reaction optimization can be achieved using continuous flow reactors to maintain precise temperature and pH control, improving yield reproducibility . Advanced purification techniques (e.g., column chromatography with silica gel) are critical for isolating the stereoisomerically pure product .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : Chiral resolution is validated via:
- X-ray crystallography to determine absolute configuration .
- NMR spectroscopy (e.g., NOESY) to assess spatial proximity of substituents .
- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol for enantiomeric purity assessment .
Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-UV/ELSD for purity analysis (e.g., 98.7% purity confirmed via reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients) .
- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures and hygroscopicity .
- Stability studies under accelerated conditions (40°C/75% RH) with periodic LC-MS monitoring to detect degradation products .
Advanced Research Questions
Q. How can computational modeling guide the prediction of biological target interactions for this compound?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to screen against GPCRs or ion channels, leveraging the compound’s piperidine scaffold for binding pocket analysis .
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor complex stability over time .
- QSAR models to correlate structural features (e.g., hydroxyl and methyl group positions) with activity .
Q. What experimental strategies resolve discrepancies in reported molecular weights (e.g., 115.17 vs. 151.63 g/mol)?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₇H₁₄ClNO requires 151.63 g/mol; discrepancies may arise from incorrect salt or hydrate inclusion) .
- Elemental analysis (CHNS) to validate %C, %H, and %N against theoretical values .
- NMR integration to verify proton counts and detect solvates .
Q. How to design pharmacokinetic studies to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- In vitro microsomal assays (human liver microsomes) to assess metabolic stability (t½) and CYP450 inhibition potential .
- Permeability assays (Caco-2 cells) to predict intestinal absorption .
- In vivo PK studies (rodent models) with LC-MS/MS quantification of plasma concentrations post-IV and oral administration .
Contradiction Analysis
Q. How should researchers address conflicting data on biological activity profiles in literature?
- Methodological Answer :
- Dose-response validation across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Off-target screening (e.g., CEREP panel) to identify non-specific interactions .
- Structural analogs (e.g., [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride) can serve as controls to isolate stereochemical effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
